molecular formula C12H12O2 B13949525 2,2-dimethyl-2H-chromene-5-carbaldehyde CAS No. 158227-32-8

2,2-dimethyl-2H-chromene-5-carbaldehyde

Cat. No.: B13949525
CAS No.: 158227-32-8
M. Wt: 188.22 g/mol
InChI Key: MYQCSWUVYHRERP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-chromene-5-carbaldehyde is a chemical compound belonging to the chromene family, characterized by a benzopyran ring structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The chromene scaffold is prevalent in numerous natural products and synthetic compounds, making it a significant subject of study .

Preparation Methods

The synthesis of 2,2-dimethyl-2H-chromene-5-carbaldehyde involves several synthetic routes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the formation of the benzopyran ring through cyclization reactions and subsequent functionalization to introduce the aldehyde group at the 5-position .

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

2,2-Dimethyl-2H-chromene-5-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromenes, depending on the reagents and conditions used .

Scientific Research Applications

2,2-Dimethyl-2H-chromene-5-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2H-chromene-5-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Properties

CAS No.

158227-32-8

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2,2-dimethylchromene-5-carbaldehyde

InChI

InChI=1S/C12H12O2/c1-12(2)7-6-10-9(8-13)4-3-5-11(10)14-12/h3-8H,1-2H3

InChI Key

MYQCSWUVYHRERP-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(C=CC=C2O1)C=O)C

Origin of Product

United States

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